3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone

Description

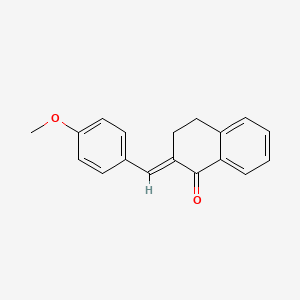

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone is a tetralone-derived chalcone analog characterized by a conjugated α,β-unsaturated ketone system. The compound features a 4-methoxy-substituted benzylidene group attached to a dihydronaphthalenone scaffold. Its synthesis typically involves a base-catalyzed Claisen-Schmidt condensation between 3,4-dihydro-1(2H)-naphthalenone and 4-methoxybenzaldehyde in alcoholic solvents . This compound has garnered interest due to its structural similarity to bioactive molecules, particularly in anticancer and antiparasitic research .

Properties

CAS No. |

49629-37-0 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C18H16O2/c1-20-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)18(15)19/h2-7,10-12H,8-9H2,1H3 |

InChI Key |

QYTJDCMWDKBJFO-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, forming the desired product with high selectivity for the E-isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond in the methylene bridge.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group and the naphthalenone core are likely involved in binding interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Physicochemical Properties and Crystallography

- Crystallographic Data: The 4-methoxy derivative crystallizes in the monoclinic system (space group P2₁/c), with a planar benzylidene group and dihedral angles of 5.2° between the aromatic rings .

- Solubility: Methoxy and hydroxy derivatives exhibit higher solubility in polar solvents (e.g., ethanol) compared to halogenated or alkylated analogs .

Biological Activity

(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone is an organic compound notable for its potential biological activities. This compound, characterized by a naphthalenone structure with a methoxyphenyl group, has been the subject of various studies investigating its pharmacological effects, particularly in anticancer and antioxidant activities.

Chemical Structure and Properties

The molecular formula of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone is . The compound features a double bond between the naphthalene and methoxyphenyl moieties, which is significant for its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of compounds similar to (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone exhibit substantial antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that certain derivatives can surpass the antioxidant activity of ascorbic acid by approximately 1.4 times . This suggests that such compounds could be effective in reducing oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone has been evaluated against various cancer cell lines. Notably, compounds with similar structures have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. These studies indicate that the tested compounds generally exhibit higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

The mechanisms underlying the biological activities of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone may involve several pathways:

- Inhibition of Cell Proliferation : Studies suggest that such compounds can induce apoptosis in cancer cells by activating death receptors and increasing caspase activity .

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to reduced oxidative damage, which is crucial in preventing cancer progression and other diseases associated with oxidative stress .

Case Studies

Several case studies provide insights into the effectiveness of related compounds:

- Study on Antioxidant Properties : A derivative was tested for its DPPH scavenging activity, showing a significant increase compared to ascorbic acid, indicating potent antioxidant effects .

- Anticancer Efficacy : In vitro studies demonstrated that certain analogs exhibited dose-dependent inhibition of cell growth in colon cancer models, highlighting their potential as therapeutic agents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.